

A Comprehensive Technical Guide to the Physical and Solubility Properties of Irbesartand7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and solubility properties of **Irbesartan-d7**, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and analysis, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

Irbesartan-d7 is a stable, isotopically labeled form of Irbesartan, primarily utilized as an internal standard in pharmacokinetic studies and other quantitative analyses. While specific experimental data for some physical properties of the deuterated form are not readily available in published literature, the properties of the non-deuterated Irbesartan provide a close and reliable approximation due to the negligible impact of deuterium substitution on these bulk physical characteristics.

Table 1: Summary of Physical Properties of Irbesartan-d7



Property	Value	Source
Molecular Formula	C25H21D7N6O	[1][2][3]
Molecular Weight	435.57 g/mol	[2][3]
Appearance	White to off-white or pale yellow solid/crystalline powder	[4][5][6]
Melting Point	180-181 °C (for non- deuterated Irbesartan)	[7][8]
Boiling Point	Data not available	
Density	Data not available	_

Note: The melting point provided is for the non-deuterated form of Irbesartan. It is expected that the melting point of **Irbesartan-d7** will be very similar.

Solubility Profile

The solubility of a drug substance is a critical factor influencing its bioavailability and formulation development. Irbesartan is known to be a poorly water-soluble drug. The solubility of **Irbesartan-d7** is expected to be comparable to that of Irbesartan.

Table 2: Solubility of Irbesartan in Various Solvents

Solvent	Solubility	Source
Water	Low, pH-dependent solubility	[9][10]
0.1 N HCl (pH 1.2)	30.72 ± 2.59 μg/mL	[9]
Phosphate Buffer (pH 6.8)	19.78 ± 1.56 μg/mL	[9]
Dimethyl Sulfoxide (DMSO)	>25 mg/mL	[5]
Ethanol	~0.5 mg/mL	[11]
Dimethylformamide (DMF)	~20 mg/mL	[11]



Note: The solubility data presented is for the non-deuterated form of Irbesartan.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible determination of physical and solubility properties. The following sections outline general yet detailed methodologies applicable to the characterization of **Irbesartan-d7**.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[12][13][14]

Objective: To determine the temperature range over which the solid **Irbesartan-d7** transitions to a liquid state.

Apparatus and Materials:

- Melting point apparatus
- Capillary tubes (sealed at one end)
- Irbesartan-d7 powder (finely ground)
- Thermometer or digital temperature probe

Procedure:

- Sample Preparation: A small amount of finely powdered Irbesartan-d7 is packed into a capillary tube to a height of 2-4 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.



- Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting.
- Completion of Melting: The temperature at which the last solid particle melts is recorded as the end of the melting range.
- Reporting: The melting point is reported as a range from the onset to the completion of melting.



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Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[1][15][16]

Objective: To determine the concentration of **Irbesartan-d7** in a saturated solution at a specific temperature.

Apparatus and Materials:

- Irbesartan-d7 powder
- Solvent of interest (e.g., water, ethanol, DMSO)
- Vials or flasks with screw caps
- Orbital shaker or magnetic stirrer
- Constant temperature bath



- Centrifuge
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer for concentration analysis

Procedure:

- Preparation of Supersaturated Solution: An excess amount of Irbesartan-d7 is added to a known volume of the solvent in a vial. The vial is securely capped.
- Equilibration: The vial is placed in a constant temperature bath on an orbital shaker and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is removed from the shaker and allowed to stand to allow the undissolved solid to settle. The solution is then centrifuged to separate the solid from the supernatant.
- Sample Analysis: A known volume of the clear supernatant is carefully withdrawn, diluted as
 necessary, and the concentration of Irbesartan-d7 is determined using a validated analytical
 method such as HPLC or UV spectroscopy.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or μg/mL).



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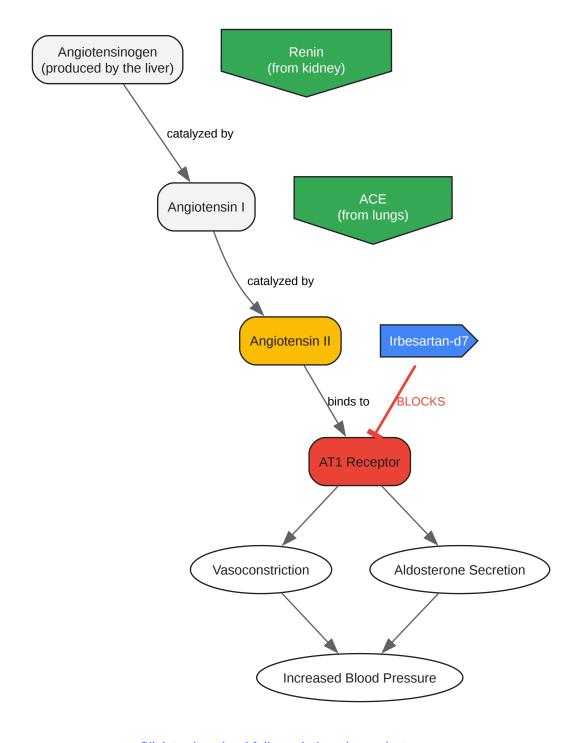
Workflow for Solubility Determination.



Mechanism of Action: Angiotensin II Receptor Blockade

Irbesartan, and by extension **Irbesartan-d7**, functions as an Angiotensin II Receptor Blocker (ARB). It selectively inhibits the binding of angiotensin II to the AT1 receptor subtype, which is found in many tissues, including vascular smooth muscle and the adrenal gland. This blockade leads to vasodilation and a reduction in aldosterone secretion, resulting in a decrease in blood pressure.





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Irbesartan-d7 Mechanism of Action in the RAAS Pathway.

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